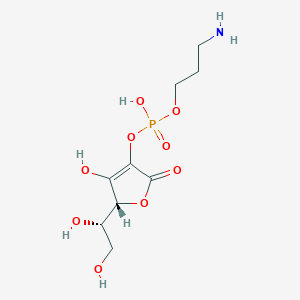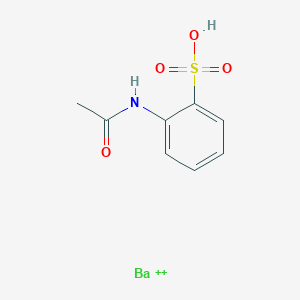
Strontium salicylate
説明
Strontium salicylate is a chemical compound that is widely used in scientific research due to its unique properties. This compound is a combination of strontium and salicylate, which makes it an effective tool for studying various biological processes. We will also list as many future directions as possible for the use of this compound in scientific research.
作用機序
The mechanism of action of strontium salicylate is not fully understood. However, it is believed that the strontium ion in the compound plays a key role in its biological activity. The strontium ion is thought to activate osteoblasts, which are cells that are responsible for bone formation. In addition, strontium salicylate may inhibit the activity of osteoclasts, which are cells that are responsible for bone resorption.
Biochemical and Physiological Effects:
Strontium salicylate has a number of biochemical and physiological effects. It has been shown to increase bone density and reduce the risk of fractures in patients with osteoporosis. In addition, strontium salicylate has been shown to reduce tumor growth and metastasis in animal studies. It has also been shown to reduce blood pressure and improve heart function in animal studies.
実験室実験の利点と制限
One of the main advantages of using strontium salicylate in lab experiments is its ability to stimulate bone formation and inhibit bone resorption. This makes it a useful tool for studying bone-related diseases such as osteoporosis. In addition, strontium salicylate is relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using strontium salicylate in lab experiments is its potential toxicity. High doses of strontium salicylate can lead to adverse effects such as gastrointestinal upset, renal dysfunction, and cardiovascular events. Therefore, it is important to use this compound with caution and to follow proper safety protocols.
将来の方向性
There are many potential future directions for the use of strontium salicylate in scientific research. One area of interest is the use of strontium salicylate in the treatment of osteoporosis. Further studies are needed to determine the optimal dose and duration of treatment for this condition.
Another potential future direction is the use of strontium salicylate in cancer research. Studies have shown that strontium can inhibit tumor growth and metastasis. Further studies are needed to determine the mechanism of action of strontium and to determine the optimal dose and duration of treatment for this condition.
Conclusion:
Strontium salicylate is a useful tool for studying various biological processes. It has a wide range of scientific research applications and has been shown to have a number of biochemical and physiological effects. While there are limitations to its use, strontium salicylate has the potential to be a valuable tool in scientific research. Future studies are needed to further explore its potential uses and to determine the optimal dose and duration of treatment for various conditions.
科学的研究の応用
Strontium salicylate has a wide range of scientific research applications. It is commonly used as a tool for studying bone formation and bone resorption. This compound has been shown to stimulate bone formation and inhibit bone resorption, making it a potential treatment for osteoporosis. In addition, strontium salicylate has been used in cancer research to study the effects of strontium on tumor growth and metastasis. It has also been used in cardiovascular research to study the effects of strontium on blood pressure and heart function.
特性
IUPAC Name |
strontium;2-carboxyphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O3.Sr/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTJYQIAHXROJC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890499 | |
| Record name | Benzoic acid, 2-hydroxy-, strontium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
526-26-1 | |
| Record name | Strontium salicylate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-, strontium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-, strontium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium disalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STRONTIUM SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGF9EV99TC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1505710.png)



![2-[Bis(propylsulfanyl)methyl]furan](/img/structure/B1505720.png)

![hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride](/img/structure/B1505725.png)
![Carbonic acid bis[3-[methyldiethoxysilyl]propyl] ester](/img/structure/B1505727.png)




